Myristic diisopropanolamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

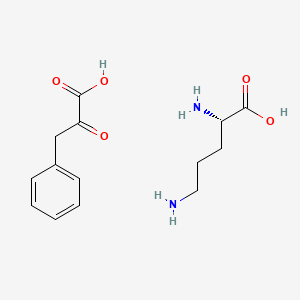

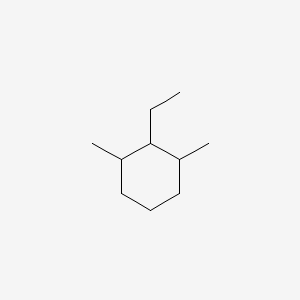

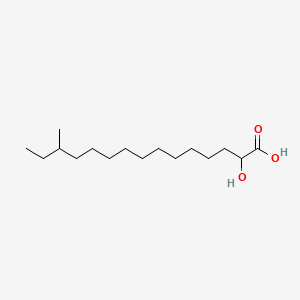

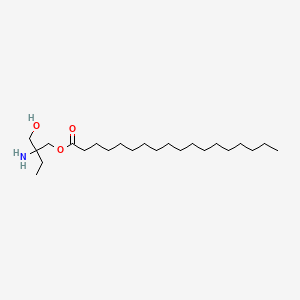

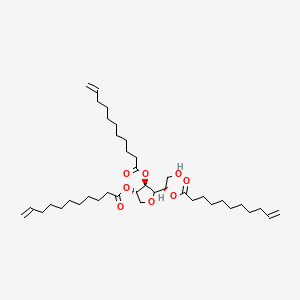

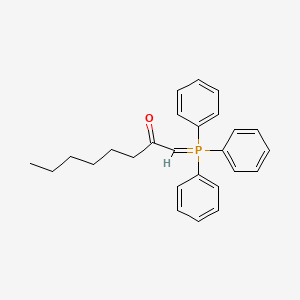

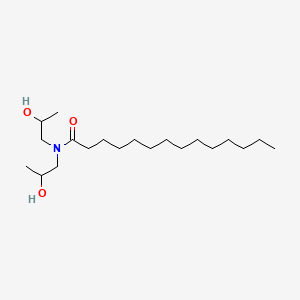

Myristic diisopropanolamide is a fatty acid diethanolamide derived from myristic acid, a saturated fatty acid commonly found in nutmeg, palm kernel oil, and coconut oil. This compound is widely used in various industrial applications due to its surfactant properties, which make it an effective emulsifying, foaming, and thickening agent.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Myristic diisopropanolamide is typically synthesized through the reaction of myristic acid with diisopropanolamine. The reaction is carried out in a round-bottom glass reaction flask submerged in an oil bath. The flask is equipped with a mechanical stirrer, a thermometer, and a condenser. The reaction mixture is heated to a temperature range of 120-150°C under continuous stirring until the reaction is complete .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where myristic acid and diisopropanolamine are combined under controlled temperature and pressure conditions. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The final product is then purified through distillation or crystallization processes to achieve the required purity levels .

Análisis De Reacciones Químicas

Types of Reactions: Myristic diisopropanolamide undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out at elevated temperatures.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is usually conducted at room temperature or slightly elevated temperatures.

Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution reaction being carried out.

Major Products Formed:

Oxidation: Formation of myristic acid oxides.

Reduction: Formation of reduced this compound derivatives.

Substitution: Formation of substituted this compound derivatives

Aplicaciones Científicas De Investigación

Myristic diisopropanolamide has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.

Biology: Employed in the formulation of biological buffers and cell culture media to maintain the stability of biological molecules.

Medicine: Utilized in the development of pharmaceutical formulations, particularly in topical creams and ointments, due to its emulsifying properties.

Industry: Widely used in the production of personal care products, such as shampoos, conditioners, and lotions, as well as in the formulation of cleaning agents and detergents

Mecanismo De Acción

The mechanism of action of myristic diisopropanolamide involves its ability to reduce the surface tension of liquids, thereby enhancing the mixing and solubility of various components. This property is attributed to its amphiphilic nature, with both hydrophilic and hydrophobic regions. The hydrophilic region interacts with water molecules, while the hydrophobic region interacts with non-polar substances, facilitating the formation of stable emulsions and foams .

Comparación Con Compuestos Similares

Lauric diisopropanolamide: Derived from lauric acid, it has similar surfactant properties but with a shorter carbon chain length.

Palmitic diisopropanolamide: Derived from palmitic acid, it has a longer carbon chain length and slightly different physical properties.

Stearic diisopropanolamide: Derived from stearic acid, it has an even longer carbon chain length and is used in applications requiring higher melting points.

Uniqueness: Myristic diisopropanolamide is unique due to its optimal carbon chain length, which provides a balance between hydrophilic and hydrophobic properties. This makes it particularly effective as an emulsifying and foaming agent in a wide range of applications .

Propiedades

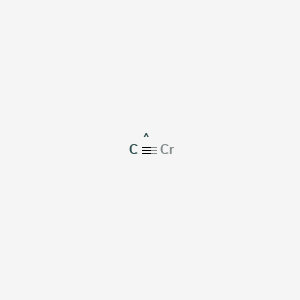

Número CAS |

16516-36-2 |

|---|---|

Fórmula molecular |

C20H41NO3 |

Peso molecular |

343.5 g/mol |

Nombre IUPAC |

N,N-bis(2-hydroxypropyl)tetradecanamide |

InChI |

InChI=1S/C20H41NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-20(24)21(16-18(2)22)17-19(3)23/h18-19,22-23H,4-17H2,1-3H3 |

Clave InChI |

GFAFXDZKLNITDG-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCC(=O)N(CC(C)O)CC(C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.